Specific Scientific Field: Agriculture, specifically in paddy production.
Summary of the Application: Trifloxystrobin, in combination with Tebuconazole, is used as a water-dispersible granule in paddy fields. .
Methods of Application or Experimental Procedures: The residue distribution and dissipation of Trifloxystrobin and Tebuconazole were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). .
Results or Outcomes: The limits of quantification (LOQ) and half-lives (t 1/2) for brown rice, husk, straw, and grain were established to be 0.001-0.01 mg/kg and 4.1-7.7 days, respectively. The concentrations of terminal residues in the brown rice, husk, straw, and grain were found to be 0.02-0.05, 0.03-0.11, 0.02-0.07, and 0.02-0.05 mg/kg after being treated twice at 168.75 g a.i./ha with 21 and 28 days of pre-harvest intervals (PHIs). .
Trifloxystrobin is a synthetic fungicide belonging to the strobilurin class, characterized by its broad-spectrum activity against various fungal pathogens. Its chemical structure is represented by the formula and it has a molecular weight of 408.4 g/mol. Trifloxystrobin is recognized for its ability to inhibit mitochondrial respiration in fungi, specifically targeting the electron transport chain, which is crucial for ATP production. This mode of action makes it effective against a wide range of fungal diseases affecting crops like grapes, cucurbits, and pome fruits .
Trifloxystrobin belongs to the strobilurin class of fungicides. It inhibits fungal growth by interfering with mitochondrial respiration at the Qo (Quinol oxidation) site of the cytochrome bc1 complex []. This complex is essential for fungal energy production, and trifloxystrobin disrupts electron transfer within the complex, ultimately leading to fungal cell death [].
Trifloxystrobin undergoes various chemical transformations in environmental conditions. It is subject to photolysis, hydrolysis, and metabolic degradation. Under light exposure, trifloxystrobin can degrade into several isomers and metabolites, with half-lives ranging from hours to days depending on environmental factors such as pH and temperature. For instance, its photolytic half-life in sterile aqueous buffered solutions at pH 5 and 7 was found to be approximately 20.4 hours and 31.5 hours, respectively . The primary degradation products include acid metabolites that can persist longer in the environment .
Trifloxystrobin can be synthesized through several methods, typically involving the reaction of specific precursor chemicals. One common approach includes the condensation of a substituted phenyl compound with an oxime derivative followed by fluorination to introduce the trifluoromethyl group. The synthesis process must be conducted under controlled conditions to ensure high purity and yield of the final product .
Trifloxystrobin is widely used in agriculture for controlling fungal diseases across various crops. Its applications include:
Research indicates that trifloxystrobin can interact with biological systems in complex ways. In human keratinocytes, it has been shown to induce mitochondrial damage leading to mitophagy—a process where damaged mitochondria are removed from cells . Additionally, studies have highlighted potential toxic effects on non-target organisms such as fish and birds, raising concerns about its ecological impact when used in agricultural settings .
Several compounds share similarities with trifloxystrobin in terms of structure and function within the strobilurin class of fungicides. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Azoxystrobin | Similar strobilurin structure | Broader spectrum against fungi; also effective against certain plant pathogens |
Pyraclostrobin | Contains a different fluorinated side chain | More specific action against certain fungal strains |
Kresoxim-methyl | Methyl ester derivative of strobilurin | Exhibits unique properties in terms of solubility and persistence |
Boscalid | Different chemical class (pyridinyl) | Targets different metabolic pathways within fungi |
Trifloxystrobin's unique trifluoromethyl group distinguishes it from these compounds, providing specific advantages in terms of efficacy against certain fungal pathogens while also influencing its environmental behavior .
Irritant;Environmental Hazard